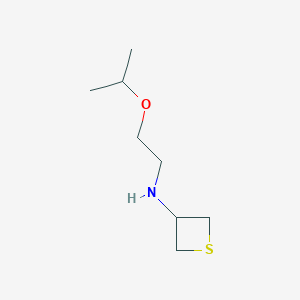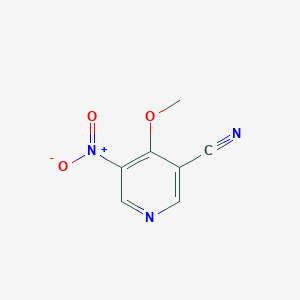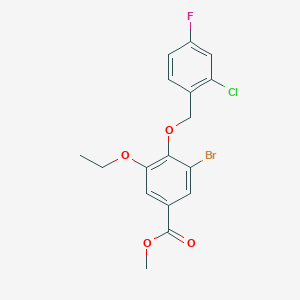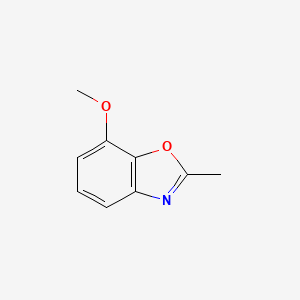![molecular formula C12H17NO2 B13013452 (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its unique three-dimensional configuration and significant pharmaceutical relevance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields high levels of diastereoselectivity . Another method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of flow chemistry to generate diazo compounds and the optimization of catalyst loadings are key factors in improving the efficiency and yield of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl diazoacetate, N-tosylhydrazones, and various catalysts such as dirhodium(II) and palladium. Reaction conditions often involve low catalyst loadings and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Applications De Recherche Scientifique
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is incorporated into drug candidates and lead compounds due to its potential therapeutic properties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as:
- 3-azabicyclo[3.1.0]hexane-6-carboxylate
- N-Boc-2,5-dihydropyrrole
- CP-866,087
Uniqueness
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and ethynyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-,12+/m1/s1 |
Clé InChI |
AGKAYQWMUSFFPK-SKDRFNHKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C#C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC2(C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



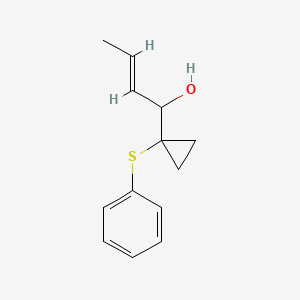
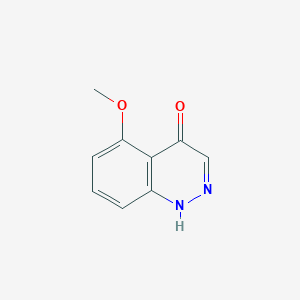
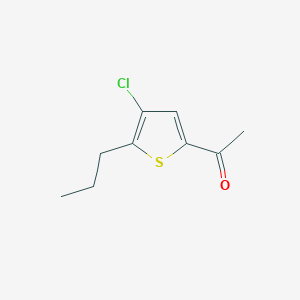

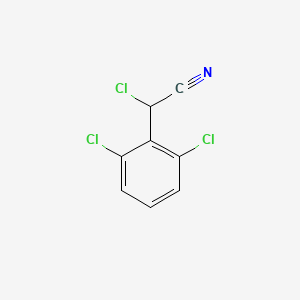
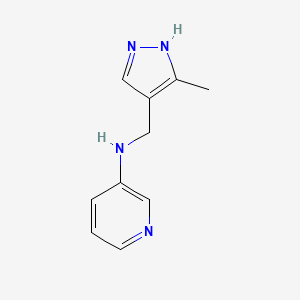
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

